molecular formula C9H11NO4 B7841006 (S)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

(S)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No.: B7841006
M. Wt: 197.19 g/mol
InChI Key: FKYJREKCAWKWJX-LURJTMIESA-N
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Description

(S)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a hydroxyl group and a methyl group, as well as a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The resulting intermediate can then be further modified to introduce the hydroxyl and methyl groups at the appropriate positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.

  • Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: : The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major product is typically a carboxylic acid derivative.

  • Reduction: : The major product is a piperidine derivative.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

This compound is similar to other pyridine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • Nicotinic acid (Niacin): : A pyridine derivative with a carboxyl group.

  • Pyridoxine (Vitamin B6): : Another pyridine derivative with hydroxyl groups.

These compounds share structural similarities but have different biological activities and applications.

Properties

IUPAC Name

(2S)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-3-7(11)4-8(12)10(5)6(2)9(13)14/h3-4,6,11H,1-2H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYJREKCAWKWJX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1[C@@H](C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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